N-ethyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
N-ethyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzenesulfonyl group, an oxazinan ring, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the reaction of the oxazinan ring with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethanediamide Backbone: The final step involves the coupling of the intermediate product with N-ethyl ethanediamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazinan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-ethyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-ethyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazinan ring and ethanediamide backbone contribute to the overall stability and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
- N-ethyl-N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
- N-ethyl-N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Uniqueness
Compared to its analogs, N-ethyl-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to the presence of the fluorine atom in the benzenesulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O5S/c1-2-17-14(20)15(21)18-10-13-19(8-3-9-24-13)25(22,23)12-6-4-11(16)5-7-12/h4-7,13H,2-3,8-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGYZDDINTUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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